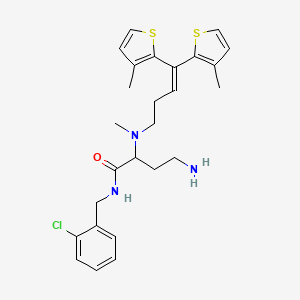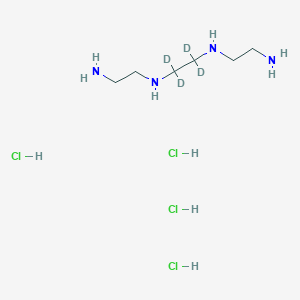
5,6alpha-Epoxy-5beta-cholestan-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol 5beta,6beta-epoxide is an oxysterol, a derivative of cholesterol formed through the oxidation of the 5,6 double bond. This compound is one of the two diastereoisomers of cholesterol 5,6-epoxide, the other being cholesterol 5alpha,6alpha-epoxide. Cholesterol 5beta,6beta-epoxide has been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol 5beta,6beta-epoxide can be synthesized through the epoxidation of cholesterol using various oxidizing agents. Common methods include:
Oxidation with m-chloroperbenzoic acid (m-CPBA): This reaction typically occurs in a solvent such as dichloromethane at low temperatures to prevent side reactions.
Oxidation with hydrogen peroxide and acetic acid: This method is often used in the presence of a catalyst like sodium tungstate.
Industrial Production Methods: Industrial production of cholesterol 5beta,6beta-epoxide is less common due to its specific applications in research rather than large-scale industrial processes. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol 5beta,6beta-epoxide undergoes several types of chemical reactions, including:
Hydration: Catalyzed by cholesterol-5,6-epoxide hydrolase, converting it to cholestane-3beta,5alpha,6beta-triol.
Reduction: Using reducing agents like lithium aluminum hydride to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions:
Hydration: Typically involves aqueous conditions with the enzyme cholesterol-5,6-epoxide hydrolase.
Reduction: Conducted in anhydrous conditions with a strong reducing agent.
Substitution: Requires nucleophiles such as amines or thiols under basic conditions.
Major Products:
Cholestane-3beta,5alpha,6beta-triol: Formed through hydration.
Various substituted cholestane derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Cholesterol 5beta,6beta-epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular processes and its effects on cell membranes.
Medicine: Studied for its potential involvement in diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
Cholesterol 5beta,6beta-epoxide exerts its effects primarily through its interaction with cellular membranes and enzymes. The compound can be metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3beta,5alpha,6beta-triol, which can further participate in various metabolic pathways. The epoxide group allows it to react with nucleophiles, potentially leading to the formation of bioactive compounds that can influence cellular functions .
Comparison with Similar Compounds
Cholesterol 5alpha,6alpha-epoxide: Another diastereoisomer of cholesterol 5,6-epoxide with similar chemical properties but different biological activities.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position, known for its role in atherosclerosis.
24(S)-Hydroxycholesterol: A cholesterol metabolite involved in brain cholesterol homeostasis.
Uniqueness: Cholesterol 5beta,6beta-epoxide is unique due to its specific formation pathway and its distinct biological effects compared to other oxysterols. Its stability and reactivity make it a valuable compound for studying cholesterol metabolism and its implications in health and disease .
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
PRYIJAGAEJZDBO-YHMDZATGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
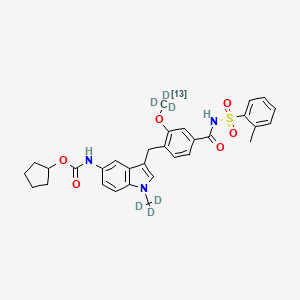

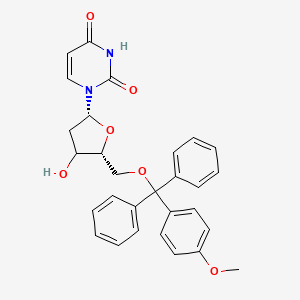
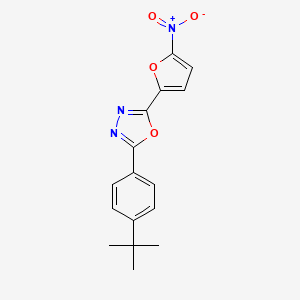
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)

